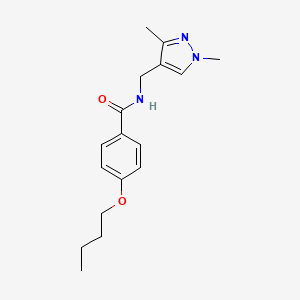

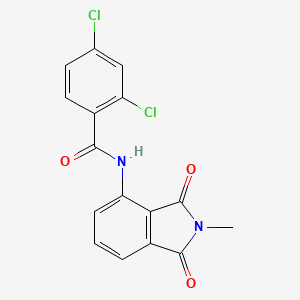

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(pyridin-3-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(pyridin-3-yl)oxalamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in 2005 and has since become a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

The compound's synthesis and molecular structure have been studied in the context of its potential applications in dinuclear copper(II) complexes. These complexes exhibit distinct square pyramidal Cu(II) centers with each ion bound by various atoms, including carboxylate oxygen and pyridine nitrogen. They show antiferromagnetic coupling and are relevant in the study of magnetic susceptibility and electron paramagnetic resonance (EPR) spectra in various states (Holz, Bradshaw, & Bennett, 1998).

Catalytic Applications

The compound has been used as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This application demonstrates the compound's relevance in facilitating chemical transformations, particularly in producing internal alkynes with diverse structures (Chen, Li, Xu, & Ma, 2023).

Antitumor Applications

N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a related compound, represents a new class of antitumor agents. Its mode of action involves the superinduction of spermidine/spermine N1-acetyltransferase in sensitive cell types, leading to programmed cell death. This application is significant in cancer research, exploring new avenues for antineoplastic agents (Ha, Woster, Yager, & Casero, 1997).

Coordination Chemistry

In coordination chemistry, the compound's analogs have been used to form metal complexes. These complexes exhibit interesting properties such as antiferromagnetic interactions and magnetic behavior, which are significant in the study of coordination polymers and metal-organic frameworks (Rodrı́guez-Diéguez, Cano, Kivekäs, Debdoubi, & Colacio, 2007).

Topoisomerase Inhibition

The compound's related derivatives have shown inhibitory activity against mammalian topoisomerase II. This application is crucial in understanding the mechanism of action of these compounds in inhibiting DNA replication and transcription, with potential implications in cancer therapy (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993).

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-16(17(23)21-15-7-4-10-19-11-15)20-12-18(24,14-8-9-14)13-5-2-1-3-6-13/h1-7,10-11,14,24H,8-9,12H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHDDOQIBLGYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C(=O)NC2=CN=CC=C2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3015662.png)

![methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3015666.png)

![N-mesityl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3015671.png)

![2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B3015673.png)

![2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B3015675.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B3015677.png)

![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3015680.png)